N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Description
This compound features a propanamide backbone substituted with a 4-chloro-2-fluorophenyl group, a 4-methoxyphenyl moiety, and a 2,2,2-trifluoroacetyl (TFA) amino group.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF4N2O3/c1-28-12-5-2-10(3-6-12)15(25-17(27)18(21,22)23)9-16(26)24-14-7-4-11(19)8-13(14)20/h2-8,15H,9H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMOKYHQLCWWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NC2=C(C=C(C=C2)Cl)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124251 | |
| Record name | N-(4-Chloro-2-fluorophenyl)-4-methoxy-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439108-90-4 | |
| Record name | N-(4-Chloro-2-fluorophenyl)-4-methoxy-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439108-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chloro-2-fluorophenyl)-4-methoxy-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide, also known by its CAS number 439108-90-4, is a synthetic compound that has garnered attention for its potential biological activity. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 418.77 g/mol. The structure features a chloro and fluorine substituent on the phenyl rings, which are known to influence biological activity through enhanced lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of halogen atoms (chlorine and fluorine) enhances the compound's ability to form hydrogen bonds, which can improve binding affinity to target proteins.
- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are involved in inflammatory processes and cancer progression.
- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC50 values for these activities indicate moderate potency.
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | COX-2 | 10.4 | |
| LOX Inhibition | LOX-5 | 9.9 | |
| Cytotoxicity | MCF-7 | 15.6 | |
| Cytotoxicity | Hek293 | 18.1 |
Case Studies
- Case Study on COX-2 Inhibition : A study conducted on various derivatives of similar compounds revealed that those with trifluoromethyl groups exhibited enhanced COX-2 inhibition compared to their non-fluorinated counterparts. The presence of a trifluoroacetyl moiety in our compound likely contributes to its potency due to increased electron-withdrawing effects, leading to better enzyme interaction.
- Cytotoxicity Assessment : In a comparative study of several derivatives, this compound demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value indicating moderate effectiveness compared to standard chemotherapeutic agents.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities with related compounds:
Key Observations
4-Methoxyphenyl as a Common Motif : Present in the target compound, , and 18, this group contributes to π-π stacking interactions and modulates lipophilicity.
Halogen Substitutions : The 4-chloro-2-fluorophenyl group in the target compound vs. 4-fluorophenyl () or 4-chloro-3-fluorophenethyl () influences steric and electronic properties, affecting target binding.
Biological Implications: Tetrazole-containing analogs () may exhibit altered solubility and acidity (pKa ~4.5–5.5), impacting pharmacokinetics. Bicalutamide (), a therapeutic antiandrogen, shares a propanamide backbone but incorporates sulfonyl and cyano groups, highlighting the scaffold's versatility.
Q & A
Q. Resolving contradictions :
- Perform controlled experiments varying one parameter at a time (e.g., solvent polarity, catalyst loading).
- Validate intermediates via HPLC (95–99% purity thresholds) and NMR to confirm structural integrity .
Which advanced spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and stability?
Answer:
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions observed in similar amides) .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, particularly for distinguishing methoxy and trifluoroacetyl groups .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset ~200°C for related compounds) .
- Dynamic light scattering (DLS) : Monitors aggregation in solution under varying pH (pH 4–9 recommended for stability) .
How can researchers design assays to evaluate this compound’s biological activity, and what are common pitfalls in interpreting dose-response data?
Answer:
- Enzyme inhibition assays : Use recombinant kinases or proteases (IC50 determination) with fluorogenic substrates (e.g., AMC-labeled peptides) .
- Cellular models : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) via MTT assays, ensuring DMSO concentrations <0.1% to avoid solvent interference .
Q. Pitfalls :
- Non-specific binding : Include negative controls (e.g., inactive enantiomers) .
- Metabolic instability : Pre-incubate with liver microsomes to assess CYP450-mediated degradation .
What computational methods are suitable for predicting this compound’s physicochemical properties and target interactions?
Answer:
- logP calculation : Apply correction factors for trifluoroacetyl and methoxy groups (e.g., +12 CM for hydrogen bonding and proximity effects) .
- Molecular docking (AutoDock Vina) : Simulate binding to androgen receptors (docking score ≤-7.0 kcal/mol suggests high affinity) .
- QSAR models : Train on datasets of structurally related amides to predict ADMET profiles .
How should impurities be identified and quantified during synthesis, and what thresholds are acceptable for pharmacological studies?
Answer:
- HPLC-MS : Detect trace impurities (e.g., dechlorinated byproducts) using C18 columns and 0.1% formic acid in mobile phase .
- Spiking experiments : Add reference standards (e.g., N-(4-chlorophenyl) analogs) to calibrate detection limits .
- Acceptability thresholds : ≤0.5% for any single impurity; ≤1.5% total impurities (pharmacopeial guidelines) .
What safety protocols are critical when handling this compound, given its reactive functional groups?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hood use mandatory .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes (trifluoroacetyl group hydrolyzes to toxic gases) .
- Storage : -20°C under argon; monitor for deliquescence via periodic TGA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
